N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
Description
N-(Thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative featuring a thiophen-3-ylmethyl group and a 2,2,2-trifluoroethyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c13-12(14,15)8-18(6-9-1-4-20-7-9)11(19)10-5-16-2-3-17-10/h1-5,7H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELXPVRBDAPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN(CC(F)(F)F)C(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazine carboxamides. The presence of the trifluoroethyl group enhances the lipophilicity of the compound, which may facilitate its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, thienopyrazole derivatives have been shown to protect against oxidative stress in erythrocytes of fish exposed to toxic substances like 4-nonylphenol. The protective effects were quantified by measuring the percentage of altered erythrocytes in treated versus control groups (Table 1) .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole (7a) | 12 ± 1.03 |
| Thienopyrazole (7b) | 0.6 ± 0.16 |
| Thienopyrazole (7e) | 28.3 ± 2.04 |
| Thienopyrazole (7f) | 3.7 ± 0.37 |
| Thienopyrazole (8) | 29.1 ± 3.05 |
This data suggests that thienopyrazole compounds can mitigate oxidative damage in biological systems.
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to interact with various molecular targets involved in cancer progression. Similar compounds have been explored for their roles as inhibitors of specific kinases associated with tumor growth . The mechanism often involves modulation of signaling pathways critical for cell proliferation and survival.
The biological activity of this compound can be attributed to its interaction with enzymes and receptors in cellular pathways:
- Enzyme Inhibition : Compounds with a pyrazine core are known to inhibit enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : The trifluoroethyl group may enhance binding affinity to certain receptors, leading to altered physiological responses.
Case Studies
A study on thieno[2,3-c]pyrazole compounds demonstrated their antioxidant effects in vivo using models exposed to environmental toxins . The results indicated significant reductions in oxidative stress markers when these compounds were administered, showcasing their potential therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyrazine-2-carboxamide derivatives exhibit significant variability in solubility, melting points, and bioavailability depending on substituents. Below is a comparison with analogs from :
Key Observations :
Structural and Supramolecular Behavior
and demonstrate that pyrazine-2-carboxamide ligands with aromatic substituents (e.g., quinolinyl or naphthyl) form coordination polymers via π-π stacking. For instance:
- N-(Quinolin-2-yl)pyrazine-2-carboxamide () forms 1D–3D Hg(II) polymers stabilized by π-π interactions between pyrazine and quinoline rings.
Fluorine’s Role in Drug Design
emphasizes that trifluoroethyl groups improve metabolic stability and binding affinity through:
- Electron-withdrawing effects : Polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity.
- Steric bulk: Shields labile sites from enzymatic degradation. Compared to non-fluorinated analogs (e.g., N,3-dimethyl derivatives in ), the target compound’s trifluoroethyl group likely increases its half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
